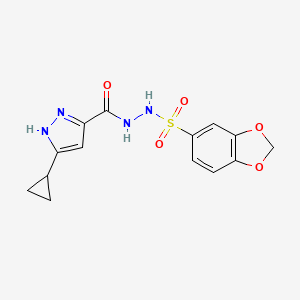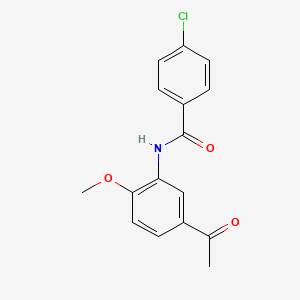![molecular formula C28H28N2O3 B14942090 3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B14942090.png)
3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with benzyl and phenoxy groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the cyclization of appropriate precursors, such as urea derivatives and β-diketones, under acidic or basic conditions.
Introduction of Benzyl and Phenoxy Groups: The benzyl and phenoxy groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 2-benzyl-4-methylphenol can be used as starting materials, reacting with the pyrimidinedione core in the presence of a base like potassium carbonate.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound. This can be achieved through a condensation reaction, often catalyzed by a Lewis acid such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base, phenol derivatives with alkali metals.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of substituted benzyl or phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and polymers. It is also used in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity. For example, it can act as an inhibitor of certain kinases or proteases.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. It may affect pathways such as the MAPK/ERK pathway or the NF-κB pathway.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-1-[2-(2-benzylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the methyl group on the phenoxy ring.
3-Benzyl-1-[2-(2-phenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the benzyl group on the phenoxy ring.
3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-imidazolidinedione: Contains an imidazolidinedione core instead of a pyrimidinedione core.
Uniqueness
3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both benzyl and phenoxy groups, which impart specific chemical properties and biological activities
Propiedades
Fórmula molecular |
C28H28N2O3 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
3-benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O3/c1-21-13-14-26(25(17-21)18-23-9-5-3-6-10-23)33-16-15-29-19-22(2)27(31)30(28(29)32)20-24-11-7-4-8-12-24/h3-14,17,19H,15-16,18,20H2,1-2H3 |
Clave InChI |
AHAISBPKHVDJTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-](/img/structure/B14942020.png)

![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)
![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)

![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942060.png)

![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
